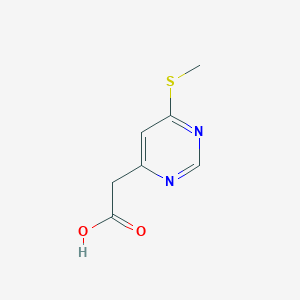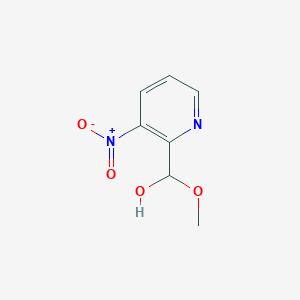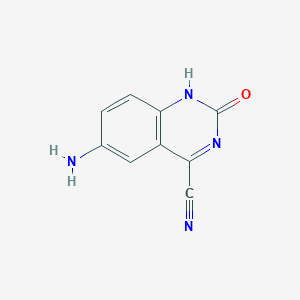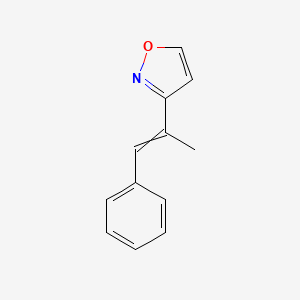![molecular formula C10H10N4 B11908340 1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11908340.png)
1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the broader class of triazoloquinoxalines, known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Vorbereitungsmethoden
The synthesis of 1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the reaction of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with various nucleophiles. One common method includes the use of thiourea to convert the chloro derivative into the corresponding thiol, followed by further modifications . Industrial production methods often employ aromatic nucleophilic substitution reactions, which are scalable and efficient .
Analyse Chemischer Reaktionen
1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the triazole ring, leading to the formation of dihydro derivatives.
Substitution: Aromatic nucleophilic substitution is a common reaction, where the chlorine atom in the precursor is replaced by various nucleophiles such as amines or thiols
Common reagents used in these reactions include thiourea, amines, and various oxidizing agents. The major products formed depend on the specific reaction conditions but often include derivatives with enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline primarily involves DNA intercalation, which disrupts the replication and transcription processes in cells. This compound binds to the DNA active site, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it acts as an antagonist to the A2B adenosine receptor, which is involved in various pathophysiological conditions, including tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline is unique due to its specific structure and biological activities. Similar compounds include:
4-Chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: A precursor in the synthesis of the target compound.
1,2,4-Triazolo[4,3-a]quinoxaline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Pyrimido-quinoxaline: An isostere with comparable antimicrobial properties.
The uniqueness of this compound lies in its potent DNA intercalation ability and its role as an A2B receptor antagonist, which are not commonly observed in other related compounds .
Eigenschaften
Molekularformel |
C10H10N4 |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C10H10N4/c1-7-12-13-10-6-11-8-4-2-3-5-9(8)14(7)10/h2-5,11H,6H2,1H3 |
InChI-Schlüssel |
SJXBLWOKMSMQTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C3=CC=CC=C3NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















